4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid
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Overview
Description
4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid is a complex organic compound with the molecular formula C16H18N4O2S and a molecular weight of 330.411 g/mol . This compound is part of the triazole family, known for its diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under controlled conditions. This step often involves the use of hydrazine derivatives and carbon disulfide.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, where a suitable cyclohexyl halide reacts with the triazole intermediate.
Formation of the Imino Group: The imino group is formed by the condensation of the triazole derivative with an aldehyde or ketone.
Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the triazole derivative with benzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imino group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and antidiabetic agent.
Agriculture: Used as a fungicide and pesticide to protect crops from various pathogens.
Material Science: Employed in the synthesis of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid involves:
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-(4-Fluorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid
- Methyl 4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoate
Uniqueness
4-(((3-Cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyclohexyl group enhances its lipophilicity, making it more effective in penetrating biological membranes .
Properties
Molecular Formula |
C16H18N4O2S |
---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(E)-(3-cyclohexyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)iminomethyl]benzoic acid |
InChI |
InChI=1S/C16H18N4O2S/c21-15(22)13-8-6-11(7-9-13)10-17-20-14(18-19-16(20)23)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,19,23)(H,21,22)/b17-10+ |
InChI Key |
UVEZPFRCKIJTKH-LICLKQGHSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(=O)O |
solubility |
37.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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